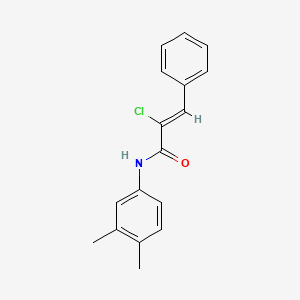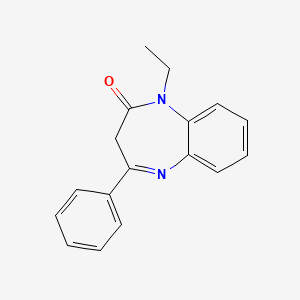![molecular formula C21H20ClN3O B5607488 N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterocyclic compounds like pyrroloquinolines and quinazolin-4-ones are of significant interest in organic chemistry due to their complex structures and potential pharmacological applications. Their synthesis often involves the use of N,N-dimethylformamide (DMF) and other precursors to construct the heterocyclic framework, showcasing the versatility of these compounds in synthetic chemistry (Li et al., 2021).
Synthesis Analysis
The synthesis of heterocyclic compounds involves various strategies, including the use of DMF as a carbon synthon and metal-free conditions to yield moderate to good yields of pyrroloquinolines and quinazolin-4-ones. This illustrates the diversity in synthetic routes that can be employed to construct such complex molecules (Li et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds often features electron delocalization and specific conformations influenced by substituent interactions, as seen in 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline. Such analyses highlight the intricate electronic and spatial arrangements that govern the properties of these molecules (Castillo et al., 2013).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds is varied, with methods employing oxidative cyclization to synthesize organic salts and exploring the ionic nature of the compounds. Such studies provide insights into the reactivity and potential applications of these molecules (Faizi et al., 2018).
Physical Properties Analysis
The physical properties, including crystal structure and conformational dynamics, are crucial for understanding the stability and reactivity of these compounds. Single crystal X-ray diffraction methods reveal detailed insights into the molecular arrangements and interactions within the crystal lattice (Rambabu et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of heterocyclic compounds often involve studying their synthetic versatility and reactivity towards different reagents. For instance, the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones showcases the ability to construct biologically active molecules through innovative synthetic routes (Porashar et al., 2022).
将来の方向性
The future research directions for this compound would depend on its current applications. If it’s being studied for its potential medicinal properties, future research could focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action . If it’s being used in materials science, future research could focus on improving its physical and chemical properties .
特性
IUPAC Name |
N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-6-19(26)24-20-16-9-3-4-10-18(16)23-21-17(20)11-12-25(21)15-8-5-7-14(22)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPUHINZBJUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]benzamide](/img/structure/B5607424.png)

![5-acetyl-1'-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5607427.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)
![3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5607435.png)
![3-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5607436.png)


![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)